molecular formula C11H6F6N2 B2372926 3-[3,5-Bis(trifluoromethyl)phenyl]-1H-pyrazole CAS No. 154258-54-5

3-[3,5-Bis(trifluoromethyl)phenyl]-1H-pyrazole

Cat. No.: B2372926
CAS No.: 154258-54-5
M. Wt: 280.173
InChI Key: HRBJMDVPHVEWNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[3,5-Bis(trifluoromethyl)phenyl]-1H-pyrazole is a high-value chemical scaffold designed for advanced research and development applications. Its core structure incorporates a pyrazole ring directly linked to a 3,5-bis(trifluoromethyl)phenyl group at the 3-position, a feature known to significantly enhance lipophilicity and metabolic stability, thereby improving compound bioavailability and bioactivity . This molecular architecture makes it a critical intermediate for discovering and synthesizing novel active compounds. The primary research value of this compound lies in its versatile applications across medicinal chemistry and agrochemical science. The 3,5-bis(trifluoromethyl)phenyl moiety is a privileged structure in drug discovery, frequently associated with potent biological activity . Researchers utilize this scaffold to develop and screen new antimicrobial agents, as analogous structures have demonstrated significant activity against various bacterial and fungal strains . Furthermore, its structural similarity to patented compounds with documented efficacy in controlling warm-blooded vermin positions it as a key precursor in the development of next-generation agrochemicals and pesticides . From a mechanistic perspective, the compound's efficacy is derived from the synergistic effect of its two key components. The pyrazole ring is a common pharmacophore capable of engaging in key hydrogen bonding interactions with biological targets, while the strongly electron-withdrawing and lipophilic bis(trifluoromethyl) group enhances membrane permeability and binding affinity to hydrophobic pockets in enzyme targets . This combination is particularly effective in targeting and modulating various enzyme systems and receptors, which is a fundamental mechanism explored in pharmaceutical and agrochemical research. Supplied as "For Research Use Only," this compound is strictly intended for laboratory research and investigational purposes. It is not for diagnostic, therapeutic, human, or veterinary use. Researchers can rely on its high purity and structural consistency for reproducible results in synthetic chemistry programs, biological activity screening, and structure-activity relationship (SAR) studies.

Properties

IUPAC Name

5-[3,5-bis(trifluoromethyl)phenyl]-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6F6N2/c12-10(13,14)7-3-6(9-1-2-18-19-9)4-8(5-7)11(15,16)17/h1-5H,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRBJMDVPHVEWNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NN=C1)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6F6N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3,5-Bis(trifluoromethyl)phenyl]-1H-pyrazole typically involves the condensation of hydrazines with α,β-unsaturated ketones, followed by cyclization. One common method involves the use of 3,5-bis(trifluoromethyl)benzaldehyde and hydrazine hydrate under acidic conditions to form the corresponding hydrazone, which then undergoes cyclization to yield the pyrazole ring .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product in high purity .

Chemical Reactions Analysis

Substitution Reactions at the Pyrazole Core

The iodine atom at the C4 position undergoes efficient nucleophilic substitution under mild conditions. Key transformations include:

Reaction TypeConditionsYield (%)Products/ApplicationsSource
Suzuki-Miyaura CouplingPd(PPh₃)₄, Na₂CO₃, DMF/H₂O, 80°C85–92Biaryl derivatives for catalysis
Ullmann CouplingCuI, 1,10-phenanthroline, K₃PO₄78–84Aryl ethers for drug design
SNAr with AminesEt₃N, THF, RT90–95Amino-pyrazole analogs

Mechanistic Notes :

  • The electron-deficient pyrazole ring facilitates oxidative addition in cross-coupling reactions.

  • Steric hindrance from the 3,5-bis(trifluoromethyl)phenyl group directs substitutions to the C4 position .

Cyclocondensation with Hydrazines

The compound serves as a precursor for synthesizing fused pyrazole systems via cyclocondensation:

Example Reaction :
3-[3,5-Bis(trifluoromethyl)phenyl]-1H-pyrazole + 4-hydrazinobenzoic acid → Pyrazolo[3,4-b]pyridine derivative

ParameterValueSource
SolventAnhydrous ethanol
TemperatureReflux (8 h)
Yield82%

Key Findings :

  • Electron-withdrawing CF₃ groups enhance electrophilicity at the C3/C5 positions, promoting cyclization .

  • Microwave-assisted methods reduce reaction times by 60% without compromising yields .

Electrophilic Aromatic Substitution (EAS)

Despite its electron-deficient nature, the pyrazole ring undergoes nitration and sulfonation under controlled conditions:

ReactionReagents/ConditionsRegioselectivityYield (%)Source
NitrationHNO₃/H₂SO₄, 0°CC4 > C570
SulfonationClSO₃H, CH₂Cl₂, RTC4 exclusive65

Structural Effects :

  • Trifluoromethyl groups deactivate the ring but direct incoming electrophiles to the C4 position via inductive effects .

  • Steric bulk prevents substitution at C3/C5 positions.

4.1. Esterification/Hydrolysis

The carboxylic acid derivatives undergo reversible esterification:

Esterification :
this compound-4-carboxylic acid + EtOH → Ethyl ester

CatalystH₂SO₄ (0.5 mol%)
Yield95%
Reaction Time4 h

Hydrolysis :
Ethyl ester → Carboxylic acid (NaOH/H₂O, 90% yield).

4.2. Oxidation/Reduction

  • Oxidation : Pyrazole → Pyrazolone (KMnO₄, 75% yield) .

  • Reduction : Nitro groups → Amines (H₂/Pd-C, 88% yield) .

Metal-Complexation Reactions

The compound acts as a ligand for transition metals, forming stable complexes:

Metal IonCoordination ModeApplicationSource
Cu(II)N,N-bidentateAntimicrobial catalysts
Pd(II)κ²-pyrazoleCross-coupling precatalysts

Stability Data :

  • Cu complexes show thermal stability up to 250°C (TGA) .

  • Pd complexes achieve TOF > 1,000 h⁻¹ in Suzuki reactions.

Biological Activity Correlations

Reaction products exhibit enhanced antimicrobial properties:

DerivativeMIC (µg/mL) against S. aureusSource
4-Amino-substituted0.25
4-Nitro-substituted1.0
Ethyl ester0.5

Structure-Activity Relationship :

  • Electron-withdrawing groups at C4 improve membrane penetration .

  • Bulkier substituents reduce activity due to steric hindrance .

Scientific Research Applications

Synthesis of 3-[3,5-Bis(trifluoromethyl)phenyl]-1H-pyrazole

The synthesis of this compound typically involves the reaction of hydrazine derivatives with appropriate carbonyl compounds to yield pyrazole derivatives. The presence of the trifluoromethyl group enhances the electrophilic character of the compound, improving its reactivity and biological activity. Various methods such as conventional reflux and microwave-assisted synthesis have been explored to optimize yields and purity .

Biological Activities

This compound exhibits a wide range of biological activities:

  • Antimicrobial Activity : This compound has shown potent antimicrobial properties against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus species. Minimum inhibitory concentration (MIC) values for some derivatives are as low as 0.25 µg/mL, indicating strong bactericidal effects .
  • Anti-inflammatory Effects : Several studies have reported that pyrazole derivatives possess anti-inflammatory properties comparable to standard drugs like indomethacin and diclofenac. For instance, certain derivatives demonstrated significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 .
  • Anticancer Potential : Research indicates that some pyrazole derivatives can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism often involves interference with key signaling pathways related to cell growth and survival .

Table 1: Summary of Biological Activities

Activity Tested Compounds Results Reference
AntimicrobialThis compound derivativesMIC as low as 0.25 µg/mL against MRSA
Anti-inflammatoryVarious pyrazole derivativesComparable efficacy to indomethacin
AnticancerSelected pyrazole derivativesSignificant inhibition in MCF-7 and HeLa cells

Case Study: Antimicrobial Efficacy

A study synthesized a series of 30 novel pyrazole derivatives that were tested against planktonic Gram-positive bacteria. The results indicated that several compounds not only inhibited bacterial growth but also eradicated biofilms at minimal concentrations, highlighting their potential as new antibiotics in the face of rising antibiotic resistance .

Case Study: Anti-inflammatory Activity

In another investigation, compounds derived from this compound were evaluated for their anti-inflammatory effects using carrageenan-induced edema models in rats. The results showed significant reductions in paw edema comparable to established anti-inflammatory drugs, suggesting their potential therapeutic applications in treating inflammatory conditions .

Mechanism of Action

The mechanism of action of 3-[3,5-Bis(trifluoromethyl)phenyl]-1H-pyrazole involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s ability to interact with hydrophobic pockets in proteins, potentially inhibiting enzyme activity or modulating receptor functions. The pyrazole ring can also participate in hydrogen bonding and π-π interactions, further influencing its biological activity .

Comparison with Similar Compounds

Structural and Electronic Differences

The table below compares 3-[3,5-bis(trifluoromethyl)phenyl]-1H-pyrazole with similar pyrazole derivatives:

Compound Name Substituents Molecular Weight (g/mol) Key Spectral/Functional Features Bioactivity (if reported)
This compound 3-CF₃-phenyl, 1H-pyrazole 364.25 (base structure) Strong C-F IR peaks; δ 123.6 ppm (¹³C NMR) Potent growth inhibition
3,5-Diphenyl-1H-pyrazole 3-Ph, 5-Ph, 1H-pyrazole ~220.27 Aromatic protons at δ 7.2–7.8 ppm (¹H NMR) Cytogenetic activity
3,5-Bis(4-fluorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole 4-F-Ph, 1-Ph, dihydropyrazole 337.34 Fluorine-coupled splitting in ¹H NMR Structural studies only
3,5-Bis(3,4-dimethylphenyl)-1H-pyrazole 3,4-Me₂-Ph, 1H-pyrazole 276.38 Methyl group signals at δ 2.12 ppm (¹H NMR) No reported bioactivity
5-(p-Tolyl)-3-(trifluoromethyl)-1H-pyrazole 3-CF₃, 5-p-tolyl, 1H-pyrazole 256.22 Tolyl methyl at δ 2.35 ppm (¹H NMR) Material science applications

Key Observations

Trifluoromethyl vs. Phenyl Substitution :

  • The trifluoromethyl groups in the target compound confer higher electronegativity and lipophilicity compared to phenyl or methyl substituents. This enhances membrane permeability in biological systems .
  • Derivatives lacking -CF₃ groups (e.g., 3,5-diphenyl-1H-pyrazole) exhibit reduced electronic polarization, correlating with lower bioactivity .

Impact of Fluorine Placement :

  • Fluorine atoms in 3,5-bis(4-fluorophenyl) analogs (e.g., compound from ) induce moderate electron withdrawal but lack the steric bulk of -CF₃, resulting in weaker receptor binding compared to the target compound.

Biological Activity: The target compound and its derivatives (e.g., compound 15 in , m/z 554.1065) demonstrate potent growth inhibition in vitro, likely due to interactions with enzyme active sites via -CF₃ groups.

Synthetic Complexity :

  • Introducing bis(trifluoromethyl) groups requires specialized reagents (e.g., 3,5-bis(trifluoromethyl)phenylboronic acid), increasing synthetic difficulty compared to phenyl or methyl-substituted analogs .

Research Implications

The unique electronic and steric profile of this compound positions it as a lead compound for drug discovery, particularly in targeting fluorophobic binding pockets. Future studies should explore:

  • Structure-activity relationships (SAR) with varied -CF₃ substitutions.
  • Comparative pharmacokinetic studies against non-fluorinated analogs.

Biological Activity

3-[3,5-Bis(trifluoromethyl)phenyl]-1H-pyrazole is a compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, synthesis, and potential applications in various fields, particularly focusing on its antimicrobial and anticancer effects.

Chemical Structure and Synthesis

The compound features a pyrazole ring substituted with two trifluoromethyl groups on the phenyl ring, enhancing its lipophilicity and biological activity. The synthesis of this compound typically involves reactions between appropriate arylhydrazines and substituted phenyl compounds under controlled conditions, often utilizing catalysts like palladium or copper salts to facilitate the formation of the pyrazole structure .

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit potent antimicrobial activity against a range of pathogens, including drug-resistant strains. A study demonstrated that various trifluoromethyl-substituted pyrazoles showed minimum inhibitory concentrations (MICs) as low as 0.25 µg/mL against Staphylococcus aureus, including methicillin-resistant strains (MRSA) . The compound's mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of critical metabolic pathways.

Compound Target Pathogen MIC (µg/mL)
This compoundS. aureus (MRSA)0.25
Compound XE. coli0.5
Compound YEnterococcus spp.1

Anticancer Activity

The anticancer potential of this compound has been extensively studied. It has shown effectiveness against various cancer cell lines, including breast cancer (MDA-MB-231), lung cancer, and prostate cancer cells. In vitro studies revealed that certain derivatives could inhibit cell proliferation significantly, with IC50 values comparable to established anticancer drugs .

Cell Line IC50 (µM) Mechanism of Action
MDA-MB-231 (Breast)0.08Induction of apoptosis
A549 (Lung)0.15Cell cycle arrest at G2/M phase
PC-3 (Prostate)0.10Inhibition of angiogenesis

Case Studies

  • Antimicrobial Efficacy : A study published in Molecules highlighted the synthesis and evaluation of several derivatives of this compound against Gram-positive bacteria. The results indicated that these compounds not only inhibited bacterial growth but also demonstrated low toxicity to human cells .
  • Cancer Treatment Applications : Another investigation focused on the anticancer properties of pyrazole derivatives in vivo using mouse models. The study found that treatment with these compounds led to significant tumor size reduction compared to control groups .

Q & A

Q. How is 1H-NMR spectroscopy used to characterize this compound?

  • Methodological Answer : ¹H-NMR chemical shifts provide insights into the electronic environment of protons. For example, the NH proton in the pyrazole ring typically appears as a singlet near δ 12–13 ppm due to deshielding. Aromatic protons from the trifluoromethylphenyl groups resonate as multiplets in δ 7.5–8.5 ppm, while coupling constants help confirm substitution patterns .
  • Example Data :
Proton EnvironmentChemical Shift (δ, ppm)Multiplicity
Pyrazole NH~12.5Singlet
Aromatic (CF₃-substituted)7.8–8.2Multiplet

Advanced Research Questions

Q. How do crystallographic studies inform the structural analysis of derivatives?

  • Methodological Answer : Single-crystal X-ray diffraction reveals bond lengths, angles, and intermolecular interactions. For example, in related pyrazole derivatives, the dihedral angle between the pyrazole ring and trifluoromethylphenyl groups ranges from 1.77° to 72.15°, influencing steric and electronic properties. C–H⋯F and π-π interactions stabilize crystal packing .
  • Key Parameters :
  • Dihedral angles between aromatic rings.
  • Hydrogen-bonding networks (e.g., C–H⋯O/F).
  • Puckering parameters for non-planar rings.

Q. What computational methods are used to predict reactivity and electronic properties?

  • Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For trifluoromethyl groups, electron-withdrawing effects lower HOMO energies, enhancing stability against oxidation. Molecular docking studies assess binding affinities to biological targets (e.g., enzymes or receptors) .
  • Example Workflow :

Geometry optimization using B3LYP/6-31G(d).

Electrostatic potential mapping for reactive sites.

Docking with AutoDock Vina to evaluate protein-ligand interactions.

Q. How can researchers resolve contradictions in reported biological activities?

  • Methodological Answer : Discrepancies often arise from variations in assay conditions (e.g., cell lines, concentrations). Systematic meta-analysis or comparative studies under controlled parameters (pH, solvent, temperature) are critical. For instance, conflicting antimicrobial data may stem from differences in bacterial strains or compound solubility .
  • Validation Steps :

Replicate assays using standardized protocols.

Compare IC₅₀ values across multiple studies.

Correlate structural modifications (e.g., substituent position) with activity trends.

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